4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole
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Overview
Description
4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a complex organic compound that features a furan ring, a thiazole ring, and a piperazine ring with a thiophene-2-ylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.
Sulfonylation: The thiophene-2-ylsulfonyl group can be introduced via sulfonylation reactions, where thiophene is treated with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the sulfonyl group, such as sulfides or thiols.
Substitution: Substituted derivatives of the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, 4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its various functional groups and rings can interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, bacterial infections, or neurological disorders, due to its ability to interact with specific molecular targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The furan, thiazole, and piperazine rings can interact with various molecular targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)-2-(piperazin-1-ylmethyl)thiazole: Lacks the thiophene-2-ylsulfonyl group, which may result in different chemical and biological properties.
4-(Thiophen-2-yl)-2-(piperazin-1-ylmethyl)thiazole: Lacks the furan ring, which may affect its reactivity and interactions with biological targets.
2-((4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole: Lacks the furan ring, which may influence its overall stability and reactivity.
Uniqueness
4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole is unique due to the presence of all three rings (furan, thiazole, and piperazine) and the thiophene-2-ylsulfonyl group. This combination of functional groups and rings provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(furan-2-yl)-2-[(4-thiophen-2-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S3/c20-25(21,16-4-2-10-23-16)19-7-5-18(6-8-19)11-15-17-13(12-24-15)14-3-1-9-22-14/h1-4,9-10,12H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEXTUJRUYURLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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